molecular formula C7H4BrNOS B12868818 2-Bromobenzo[d]oxazole-4-thiol

2-Bromobenzo[d]oxazole-4-thiol

Cat. No.: B12868818
M. Wt: 230.08 g/mol
InChI Key: ROIHYVQNRAGKFP-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-4-thiol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-4-thiol typically involves the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide. The resulting mixture is then refluxed at 65°C for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[d]oxazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrogenated benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-4-thiol is primarily attributed to its ability to interact with biological macromolecules. The thiol group can form covalent bonds with proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further enhancing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Bromobenzo[d]oxazole-4-thiol stands out due to the presence of both a bromine atom and a thiol group, which confer unique reactivity and biological properties

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-4-thiol

InChI

InChI=1S/C7H4BrNOS/c8-7-9-6-4(10-7)2-1-3-5(6)11/h1-3,11H

InChI Key

ROIHYVQNRAGKFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)N=C(O2)Br

Origin of Product

United States

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